molecular formula C21H17FN2O3 B2608820 N-(4-acetylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899991-20-9

N-(4-acetylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2608820
CAS No.: 899991-20-9
M. Wt: 364.376
InChI Key: VLRIFOOKLBEPFQ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class of heterocycles, a scaffold recognized for its versatile biological activities and presence in various investigational therapeutic agents . While specific biological data for this compound is not available in the public domain, its core structure is closely related to potent and selective inhibitors of kinase targets. For instance, a highly analogous compound, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), has been identified as a selective and orally efficacious inhibitor of the Met kinase superfamily and has been advanced into clinical trials . This structural similarity positions this compound as a valuable template for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore and optimize key molecular interactions, with modifications at the acetylphenyl and fluorobenzyl groups offering pathways to fine-tune properties such as enzyme potency, kinase selectivity, and aqueous solubility . The presence of the carboxamide and 2-oxo groups introduces hydrogen-bonding capabilities, which are critical for interactions with biological targets like enzymes and receptors . Furthermore, the fluorine atom on the benzyl ring can modulate the compound's electron distribution and lipophilicity, factors that influence metabolic stability and membrane permeability . This product is intended for research applications such as hit-to-lead optimization, kinase inhibitor screening, and the synthesis of more complex derivatives in oncology and other therapeutic areas. This product is for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(4-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3/c1-14(25)16-6-10-18(11-7-16)23-20(26)19-3-2-12-24(21(19)27)13-15-4-8-17(22)9-5-15/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRIFOOKLBEPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the dihydropyridine core.

    Attachment of the Acetylphenyl Group: The acetylphenyl group can be attached through an acylation reaction, where an acetylphenyl halide reacts with the dihydropyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides, nitrates, and sulfonates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical or bioactivity data (where available):

Compound Name Substituents Molecular Weight Key Data Reference
N-(4-acetylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Target) 4-fluorobenzyl at position 1; 4-acetylphenyl carboxamide at position 3 ~383.33 (estimated) N/A (assumed similar to analogs)
N-(4-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-chloro-6-fluorobenzyl at position 1 398.82 Molecular formula: C₂₁H₁₆ClFN₂O₃; ChemSpider ID: 5914635
N-(4-acetylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-fluorobenzyl at position 1 ~383.33 (estimated) Structural isomer with altered fluorine position on benzyl group
BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) 4-ethoxy and 4-fluorophenyl groups; chloroaminopyridine linkage 582.98 Selective Met kinase inhibitor; IC₅₀ = 3.9 nM for Met kinase
N-cycloheptyl-5-(4-fluorophenyl)-1-(4-fluorobenzyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (B7) 4-fluorophenyl and 4-fluorobenzyl groups; cycloheptyl carboxamide 479.53 Yield: 50%; Melting point: 178–179°C; Potential kinase-targeting scaffold
D-11 (N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide) Pyrrole-carboxamide; dimethylpyridinone substituents 436.48 Structural hybrid with pyrrole ring; possible dual-targeting activity

Key Structural and Functional Insights

Replacing the benzyl group with 2-chloro-6-fluorobenzyl (as in ) introduces steric and electronic effects, which may enhance binding affinity but reduce solubility due to increased lipophilicity.

Carboxamide Modifications :

  • Cycloheptyl (B7, ) or pyrrole-based (D-11, ) carboxamide substituents diversify the pharmacophore, influencing solubility and bioavailability. B7’s higher melting point (178–179°C) compared to other analogs may correlate with crystallinity and formulation stability.

Kinase Inhibition: BMS-777607’s nanomolar potency against Met kinase highlights the therapeutic relevance of the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold in oncology .

Research Findings and Implications

  • Synthetic Accessibility: Pyridinone derivatives with acetylphenyl groups (e.g., ) are synthesized in moderate yields (65–75%), suggesting feasible scalability for the target compound.
  • Thermal Stability : Analogs like B7 and B6 () exhibit melting points >150°C, indicating robustness under standard storage conditions.
  • Biological Potential: The recurring 4-fluorobenzyl motif in kinase inhibitors () positions the target compound as a candidate for anticancer or anti-inflammatory drug discovery.

Biological Activity

N-(4-acetylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H16FN2O3\text{C}_{18}\text{H}_{16}\text{F}\text{N}_2\text{O}_3

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity:
Studies have shown that derivatives of dihydropyridine compounds can inhibit cancer cell proliferation. For instance, a related compound demonstrated complete tumor stasis in a gastric carcinoma xenograft model following oral administration, highlighting its potential as an anticancer agent .

2. Enzyme Inhibition:
The compound has been evaluated for its ability to inhibit specific enzymes. For example, similar compounds have been identified as potent inhibitors of Met kinase, which plays a crucial role in cancer progression .

3. Neuroprotective Effects:
Some derivatives have shown neuroprotective properties against oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction: The compound may interact with various receptors and enzymes, influencing signaling pathways associated with cell growth and survival.
  • Structural Modifications: The presence of the acetyl and fluorobenzyl groups can enhance binding affinity to molecular targets, thereby modulating biological responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Case Study 1: Anticancer Efficacy
A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides found that specific modifications improved enzyme potency and selectivity. Compound 10 showed complete tumor stasis in vivo .

Case Study 2: Neuroprotective Effects
Research on phenoxazine derivatives indicated that certain modifications led to significant neuroprotection without cytotoxicity at sub-micromolar concentrations. These findings suggest that structural variations can greatly influence biological outcomes .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer ActivityEnzyme InhibitionNeuroprotective Effects
This compoundYesYes (Met Kinase)Yes
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)YesYes (Improved potency)No
Phenoxazine DerivativesNoNoYes (Sub-micromolar)

Q & A

Basic: What are the optimal synthetic routes and characterization methods for this compound?

Answer:
The synthesis typically involves multi-step reactions starting with a dihydropyridine core. For example, pyridin-2-one derivatives are synthesized via condensation of N-(4-acetylphenyl)-2-cyanoacetamide with arylidene malononitrile under reflux in ethanol, catalyzed by triethylamine, yielding 65–75% pure product after recrystallization (EtOH/DMF) . Key steps include:

  • Reaction conditions : Reflux at 80–90°C for 3 hours.
  • Purification : Column chromatography or recrystallization.
  • Characterization :
    • IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
    • 1H/13C NMR for aromatic proton environments and substituent analysis.
    • Mass spectrometry for molecular ion confirmation (e.g., m/z 398.818 for C21H16ClFN2O3 analogs) .

Advanced: How do structural modifications influence its bioactivity?

Answer:
The fluorophenyl and acetylphenyl groups are critical for target binding and lipophilicity. SAR studies of analogs reveal:

Structural FeatureImpact on Activity
Fluorine at benzylEnhances metabolic stability and target affinity (e.g., IC50 < 100 nM for kinase inhibition) .
Acetylphenyl groupImproves solubility via hydrogen bonding with solvent or biological targets .
Dihydropyridine coreEssential for redox activity and enzyme modulation (e.g., calcium channel blocking) .
Modifying the 4-fluorobenzyl to a chlorinated or brominated analog reduces potency by 30–50%, highlighting fluorine’s electronic effects .

Advanced: What experimental strategies resolve contradictions in pharmacokinetic data?

Answer:
Contradictions in bioavailability or half-life often arise from:

  • Solubility vs. Lipophilicity : Fluorinated analogs (logP ~2.5) may show high membrane permeability but poor aqueous solubility. Use micellar solubilization (e.g., polysorbate-80) or salt formation (e.g., hydrochloride) to balance these properties .
  • Metabolic Stability : Conflicting CYP450 inhibition data can be addressed via hepatocyte assays and LC-MS metabolite profiling to identify oxidative hotspots (e.g., dihydropyridine ring) .
  • In vivo vs. In vitro Efficacy : Discrepancies require orthogonal validation (e.g., xenograft models for tumor suppression, paired with target engagement assays) .

Basic: How is the compound’s mechanism of action studied?

Answer:
Mechanistic studies focus on:

  • Enzyme Inhibition :
    • Kinase assays (e.g., Met kinase inhibition at IC50 = 15 nM) using ATP-competitive binding monitored via fluorescence polarization .
    • Calmodulin interaction assays for calcium channel modulation, measured via FRET .
  • Receptor Binding :
    • Radioligand displacement (e.g., [³H]-labeled analogs) to quantify affinity (Kd) for GPCRs or ion channels .
    • Molecular docking (e.g., AutoDock Vina) to predict binding poses in the dihydropyridine receptor’s hydrophobic pocket .

Advanced: What methodologies compare its efficacy with analogs?

Answer:
Comparative studies use:

  • Pharmacophore Modeling : Align structural features (e.g., fluorine position) to correlate with IC50 values across analogs .
  • Thermodynamic Solubility Assays : Compare solubility in PBS (pH 7.4) and simulated gastric fluid to rank oral bioavailability .
  • Resistance Profiling : Test against mutant cell lines (e.g., P-glycoprotein overexpression) to assess efflux susceptibility .
    Example : The 4-fluorobenzyl analog shows 2-fold higher tumor suppression in GTL-16 xenografts than chloro/bromo analogs due to improved target retention .

Basic: What analytical techniques validate purity and stability?

Answer:

  • HPLC : C18 column (ACN/water gradient) with UV detection (λ = 254 nm) to assess purity (>95%) and degradation products .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C indicates thermal stability) .
  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify instability triggers .

Advanced: How is its selectivity against off-targets optimized?

Answer:

  • Kinome-Wide Profiling : Screen against 400+ kinases (e.g., DiscoverX panel) to identify off-targets (e.g., ROS1, Axl) and guide structural tweaks .
  • Crystal Structure Analysis : Resolve co-crystals with targets (e.g., Met kinase) to eliminate non-specific hydrophobic interactions .
  • Proteomic Pull-Down Assays : Use biotinylated analogs to capture interacting proteins in cell lysates, followed by LC-MS/MS identification .

Basic: What are key considerations for in vivo studies?

Answer:

  • Dosing : Oral administration (5–50 mg/kg) in PEG-400/saline for solubility .
  • PK/PD Modeling : Collect plasma samples at 0.5, 2, 6, 24 h post-dose to calculate AUC, Cmax, and t1/2 .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in rodent models .

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